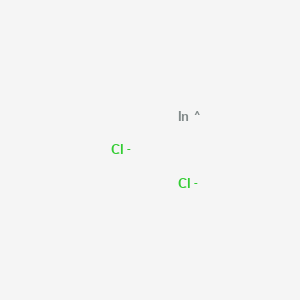

Indium dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indium(II) Chloride is an inorganic compound with the formula InCl2 . It is a colorless orthorhombic crystal and is available in powder form . It is often used as a catalyst core .

Synthesis Analysis

Indium(II) Chloride can be produced via the effect of dry hydrogen chloride on indium metal at 2000 °C . The reaction is as follows: In + 2HCl → InCl2 + H2 .

Molecular Structure Analysis

The molecular weight of Indium(II) Chloride is 185.72 g/mol . The linear formula of Indium(II) Chloride is InCl2 .

Chemical Reactions Analysis

Indium(II) Chloride is suitable for use as a catalyst core . It is significantly more reactive than InCl3, typically used in the preparation of nanocrystals .

Physical and Chemical Properties Analysis

Indium(II) Chloride is a colorless orthorhombic crystal . It has a melting point of 262ºC (dec.) (lit.) . It reacts with water .

Applications De Recherche Scientifique

Nanofiltration in Semiconductor Wastewater Treatment

Indium compounds, including Indium(II) chloride, exhibit excellent semiconductor properties but are suspected carcinogens. Nanofiltration (NF) technology has been applied to separate indium from synthetic wastewater, showcasing the potential of NF membranes in treating semiconductor wastewater. This application is vital for minimizing environmental and health risks associated with indium exposure in the semiconductor industry (Wu, Sun, & Tay, 2004).

Radiopharmaceutical Production

Indium(II) chloride is crucial in the production of radiopharmaceuticals, specifically Indium-111, used in oncological disease therapies. Techniques for obtaining Indium-111 and the preparation of indium [111In] chloride showcase the importance of this compound in developing treatments that require high linear energy transfer (LET) emissions for targeting cancer cells (Bolshakov, Garapatski, & Golovkov, 2015).

Photocatalysis for Hydrogen Production and Water Cleaning

Research into indium sulfide-based photocatalysts for hydrogen production by water splitting and contaminant degradation underlines the role of indium compounds in harnessing solar energy for environmental remediation and renewable energy production. Indium sulfide's narrow bandgap makes it suitable for visible light absorption, and indium(II) chloride can be involved in synthesizing these photocatalysts (Soni et al., 2021).

Catalyst in Organic Synthesis

Indium(II) chloride serves as a versatile catalyst in the synthesis of a broad spectrum of heterocyclic compounds, including bioactive heterocycles. Its stability in moisture and aqueous mediums, along with its catalytic efficiency, highlights its significance in advancing organic synthesis methodologies (Mahato et al., 2020).

Surface Tension Studies

The study of the surface tension of indium and its compounds, including Indium(II) chloride, provides essential insights into the physical properties relevant to materials science and industrial applications. Understanding the surface tension is crucial for various processes and the manufacturing of semiconductor devices (Alchagirov et al., 2014).

Mécanisme D'action

Target of Action

Indium(II) Chloride, with the chemical formula InCl2, is primarily used as a catalyst in various chemical reactions . The primary targets of Indium(II) Chloride are the reactants in these chemical reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Indium(II) Chloride accelerates the rate of chemical reactions without being consumed in the process . It achieves this by providing an alternative reaction pathway with a lower activation energy, enabling the reactants to convert into products more efficiently .

Result of Action

The primary result of Indium(II) Chloride’s action is the acceleration of chemical reactions. By lowering the activation energy required for the reaction, it allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of indium(II) chloride can be achieved through the reaction of indium metal with hydrogen chloride gas.", "Starting Materials": [ "Indium metal", "Hydrogen chloride gas" ], "Reaction": [ "Indium metal is placed in a reaction vessel", "Hydrogen chloride gas is introduced into the vessel", "The reaction vessel is heated to a temperature of around 400°C", "The indium metal reacts with the hydrogen chloride gas to produce indium(II) chloride", "The indium(II) chloride is collected and purified to obtain a 99.9% pure product" ] } | |

Numéro CAS |

13465-11-7 |

Formule moléculaire |

Cl2In |

Poids moléculaire |

185.72 g/mol |

InChI |

InChI=1S/2ClH.In/h2*1H;/q;;+2/p-2 |

Clé InChI |

VOWMQUBVXQZOCU-UHFFFAOYSA-L |

SMILES |

[Cl-].[Cl-].[In] |

SMILES canonique |

Cl[In]Cl |

Pictogrammes |

Irritant |

Synonymes |

INDIUM(II) CHLORIDE 99.9% |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)